6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)hexanamide

Description

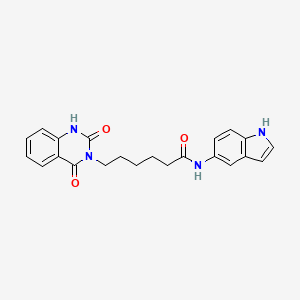

6-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)hexanamide is a hybrid molecule combining a quinazolinone core and an indole moiety linked via a hexanamide chain. Its molecular formula is C₂₂H₂₂N₄O₂, with a molecular weight of 386.44 g/mol (calculated from ). The structure includes a 2-hydroxy-4-oxoquinazolin-3(4H)-yl group, a six-carbon aliphatic chain, and an N-substituted indol-5-yl group. The compound’s canonical SMILES string is O=C(Nc1ccc2c(c1)cc[nH]2)CCCCCn1cnc2c(c1=O)cccc2, highlighting its key functional groups .

Properties

Molecular Formula |

C22H22N4O3 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indol-5-yl)hexanamide |

InChI |

InChI=1S/C22H22N4O3/c27-20(24-16-9-10-18-15(14-16)11-12-23-18)8-2-1-5-13-26-21(28)17-6-3-4-7-19(17)25-22(26)29/h3-4,6-7,9-12,14,23H,1-2,5,8,13H2,(H,24,27)(H,25,29) |

InChI Key |

BWTSDHYNJUKEDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Biological Activity

6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)hexanamide is a synthetic compound that integrates a quinazoline core with an indole moiety. This structural combination suggests potential pharmacological properties, particularly in the fields of oncology and antimicrobial therapies. The biological activities of quinazoline derivatives have been extensively studied, revealing their roles in various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A hydroxyl group (-OH) which enhances solubility and may influence biological activity.

- A quinazoline ring , known for its diverse biological activities including anticancer and antimicrobial properties.

- An indole moiety , which is often associated with neuropharmacological effects and potential anti-inflammatory activities.

Anticancer Activity

Quinazoline derivatives, including this compound, have shown promise in inhibiting tumor cell proliferation. For instance, studies have indicated that quinazoline-based compounds can inhibit specific kinases involved in cancer cell signaling pathways. The presence of the indole group may further enhance this effect by influencing apoptosis pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(3-(morpholin-4-yl)propyl)acetamide | Hydroxylated quinazoline with morpholine | Anticancer |

| 3-(5-aminoquinazolin-4-one) | Aminoquinazoline derivative | Antimicrobial |

| 4-(imidazolyl)quinazoline | Imidazole-substituted quinazoline | Antifungal |

The unique combination of hydroxylated quinazoline and indole may enhance binding affinity to targets involved in cancer progression, leading to improved efficacy compared to other similar compounds.

Antimicrobial Activity

Research has shown that quinazoline derivatives possess significant antimicrobial properties. The compound's structure suggests it may interact with bacterial enzymes or cell wall synthesis pathways, potentially inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Targeting specific kinases or enzymes involved in cellular pathways.

- Receptor Modulation : Interacting with neurotransmitter receptors due to the indole component, possibly affecting neuronal signaling.

Case Studies

Recent studies have evaluated the biological activity of similar compounds in vitro and in vivo. For example:

- Study on Quinazoline Derivatives : A study demonstrated that a related quinazoline compound significantly reduced tumor size in mouse models by inducing apoptosis in cancer cells.

- Antimicrobial Testing : Another research effort found that a structurally similar compound exhibited potent activity against multi-drug resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)hexanamide is evident when compared to related indole- and quinazolinone-containing derivatives. Below is a detailed analysis:

Structural Analogues with Varying Chain Lengths

- 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS 920423-09-2)

- Molecular Formula : C₂₀H₁₈N₄O₃

- Key Differences : Shorter butanamide chain (4 carbons vs. 6 carbons).

- Properties : Higher predicted density (1.391 g/cm³) and acidity (pKa ~12.88) compared to the hexanamide derivative, likely due to reduced aliphatic flexibility and increased polarity .

- Implications : The hexanamide’s longer chain may enhance lipophilicity, improving membrane permeability in biological systems.

Indole Derivatives with Modified Substituents

- N-[2-(1H-Indol-3-yl)ethyl]hexanamide and N-[2-(1H-Indol-3-yl)ethyl]benzamide Key Differences: Indol-3-yl substitution (vs. indol-5-yl) and absence of quinazolinone. Implications: The indol-5-yl group in the target compound may offer distinct binding interactions compared to indol-3-yl derivatives.

Heterocyclic Derivatives with Sulfonamide or Oxazolone Moieties

- A6 (N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide) and A15 (N-(1H-indol-5-yl)-4-sulfamoylbenzamide) Key Differences: Sulfonamide groups instead of quinazolinone and hexanamide. Biological Activity: Synergistic antitumor effects with doxorubicin in breast cancer models . Implications: The quinazolinone core in the target compound may confer unique kinase inhibition or DNA-intercalation properties absent in sulfonamides.

4-Arylbenzelidene-2-((5-Fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones

- Key Differences : Oxazolone and fluoro-indole substituents.

- Biological Activity : Antioxidant and antimicrobial activities, with compound 6a showing the highest DPPH radical scavenging activity .

- Implications : The hydroxy-oxoquinazolinyl group in the target compound may enhance redox activity compared to oxazolones.

Thiadiazole-Benzamide Hybrids

- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Key Differences: Thiadiazole and pyridine rings instead of quinazolinone and indole. Properties: Higher melting point (290°C) and molecular weight (414.49 g/mol) due to aromatic stacking . Implications: The target compound’s quinazolinone may offer hydrogen-bonding interactions similar to the carbonyl-rich thiadiazole derivatives.

Comparative Data Table

Key Research Findings and Implications

- Indole Position : Indol-5-yl substitution may offer distinct target engagement compared to indol-3-yl analogs, as seen in sulfonamide antitumor agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.